molecular formula C19H27Cl B14566768 1-Chloro-3-methyloctadeca-6,9,12-triyne CAS No. 61626-30-0

1-Chloro-3-methyloctadeca-6,9,12-triyne

Cat. No.: B14566768
CAS No.: 61626-30-0
M. Wt: 290.9 g/mol
InChI Key: VWGKLFRPYGCWTH-UHFFFAOYSA-N
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Description

1-Chloro-3-methyloctadeca-6,9,12-triyne is a chemical compound with the molecular formula C19H27Cl It is characterized by the presence of a chlorine atom, a methyl group, and three triple bonds located at the 6th, 9th, and 12th positions of the octadecane chain

Preparation Methods

The synthesis of 1-chloro-3-methyloctadeca-6,9,12-triyne typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Alkylation: Starting with a suitable alkyne precursor, an alkylation reaction is performed to introduce the desired carbon chain length.

    Triple Bond Formation: The formation of triple bonds at specific positions can be accomplished through dehydrohalogenation reactions using strong bases such as sodium amide or potassium tert-butoxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-methyloctadeca-6,9,12-triyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-3-methyloctadeca-6,9,12-triyne has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple triple bonds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-chloro-3-methyloctadeca-6,9,12-triyne involves its interaction with molecular targets such as enzymes and receptors. The presence of triple bonds allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and reactivity profiles.

Comparison with Similar Compounds

1-Chloro-3-methyloctadeca-6,9,12-triyne can be compared with similar compounds such as:

    1-Chloro-3-methyloctadeca-6,9,12-triene: This compound has double bonds instead of triple bonds, leading to different reactivity and applications.

    1-Bromo-3-methyloctadeca-6,9,12-triyne: The substitution of chlorine with bromine can alter the compound’s reactivity and interaction with other molecules.

    1-Chloro-3-methyloctadeca-6,9,12-tetraene:

Properties

CAS No.

61626-30-0

Molecular Formula

C19H27Cl

Molecular Weight

290.9 g/mol

IUPAC Name

1-chloro-3-methyloctadeca-6,9,12-triyne

InChI

InChI=1S/C19H27Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2)17-18-20/h19H,3-6,9,12,15-18H2,1-2H3

InChI Key

VWGKLFRPYGCWTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCC#CCCC(C)CCCl

Origin of Product

United States

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